![molecular formula C11H6F6N4O2 B2971567 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole CAS No. 477890-14-5](/img/structure/B2971567.png)
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole (hereafter referred to as 1-TPMNT) is a trifluoromethylated phenyl-substituted nitro triazole. It is a synthetic compound that has recently been investigated for its potential applications in scientific research. This molecule has several unique properties that make it an attractive candidate for a variety of research applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole' involves the reaction of 3,5-bis(trifluoromethyl)aniline with methyl propiolate to form 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol. This intermediate is then reacted with sodium azide to form the desired product.
Starting Materials
3,5-bis(trifluoromethyl)aniline, methyl propiolate, sodium azide
Reaction
Step 1: 3,5-bis(trifluoromethyl)aniline is reacted with methyl propiolate in the presence of a base such as potassium carbonate to form 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol., Step 2: The intermediate 1-[3,5-bis(trifluoromethyl)phenyl]-2-methyl-1-propen-3-ol is then reacted with sodium azide in the presence of a copper catalyst to form the desired product, 1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole.
Mécanisme D'action
The exact mechanism of action of 1-TPMNT is not yet fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in biochemical processes. This interaction is thought to be mediated by the trifluoromethyl groups of the molecule, which can interact with the active sites of enzymes and other proteins.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-TPMNT are still being studied. However, some studies have shown that it can inhibit certain enzymes, leading to changes in metabolic pathways and other biochemical processes. In addition, it has been shown to have anti-cancer properties and to be a potential drug delivery agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-TPMNT has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic and has low volatility, making it safe to handle in the laboratory. However, it is not soluble in water and must be dissolved in an organic solvent for use in experiments.
Orientations Futures
1-TPMNT has a wide range of potential applications in scientific research, and there are many potential future directions for its use. These include further investigation of its potential as an enzyme inhibitor, as an anti-cancer agent, and as a drug delivery agent. In addition, further research could be conducted into its use as a catalyst in chemical reactions, its potential applications in coordination chemistry, and its potential to interact with other proteins in the body. Finally, further research could be conducted into its potential for use in organic synthesis, as well as its potential for use in other areas of research.
Applications De Recherche Scientifique
1-TPMNT has been investigated for its potential applications in various areas of scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. In addition, it has been studied as a potential inhibitor of enzymes, as a potential anti-cancer agent, and as a potential drug delivery agent.
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitrotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N4O2/c1-5-9(21(22)23)18-19-20(5)8-3-6(10(12,13)14)2-7(4-8)11(15,16)17/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHHHHGBXIIWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

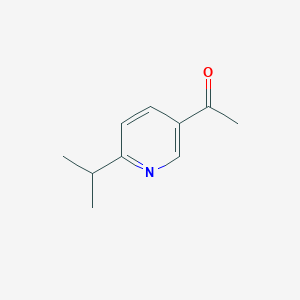
![1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2971485.png)
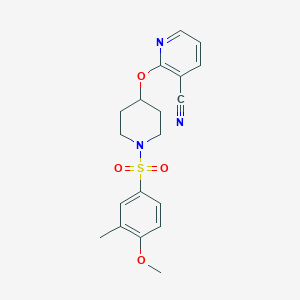
![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
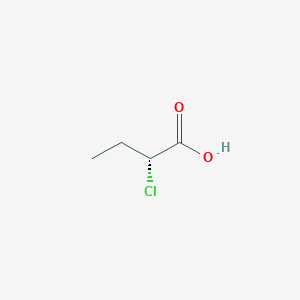
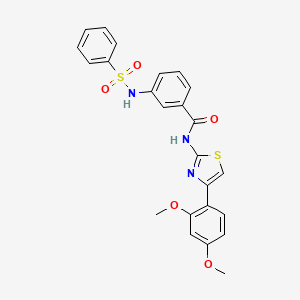
![N~4~-(3-chlorophenyl)-N~6~-(2-cyclohex-1-en-1-ylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971494.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)
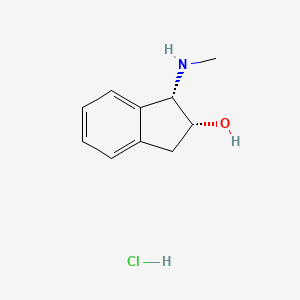
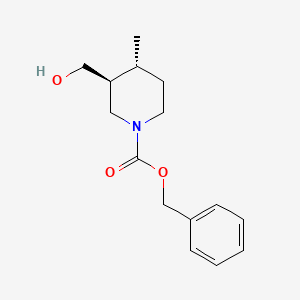
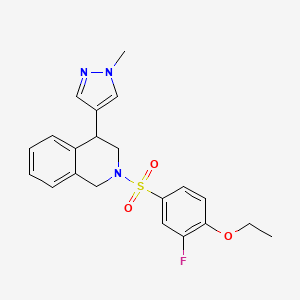
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2971501.png)
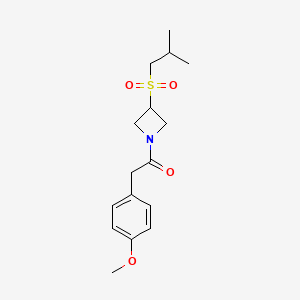
![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)